molecular formula C13H9Cl2NO2S B2366148 N-(3-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide CAS No. 476627-42-6

N-(3-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide

Cat. No. B2366148
CAS RN: 476627-42-6
M. Wt: 314.18
InChI Key: OGSFVGNKPKTVMB-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide, commonly known as ADTC, is a synthetic compound that belongs to the class of thiophene derivatives. ADTC is a potent inhibitor of the enzyme acyl-CoA: cholesterol acyltransferase (ACAT), which is involved in the synthesis of cholesterol. Due to its inhibitory effect on ACAT, ADTC has been extensively studied for its potential use in the treatment of hypercholesterolemia and atherosclerosis.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Thiophene Derivatives : The synthesis of thiophene derivatives, including those similar to "N-(3-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide," involves reactions of various precursors to create compounds with potential anticancer activity. These thiophene-based compounds have been synthesized and tested for their cytotoxicity against cell lines, showing good inhibitory activity, especially those containing specific structural moieties like the thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).

  • Crystal Structure Analysis : Detailed structural analysis of compounds structurally related to "this compound" has been performed using techniques like FT-IR, NMR, and X-ray diffraction. Such studies provide insights into the molecular geometry and intermolecular interactions, crucial for understanding the physical and chemical properties of these compounds (Polo-Cuadrado et al., 2021).

Applications in Material Science and Environmental Studies

  • Modification of Polymers for Heavy Metal Removal : Thiophene derivatives have been incorporated into polymeric structures to enhance their efficiency in removing heavy metal ions from wastewater. Such modifications aim to improve the environmental applications of materials like CMC (Carboxymethyl Cellulose) and Chitosan, showcasing the versatility of thiophene-based compounds in addressing pollution and purification challenges (Letters in Applied NanoBioScience, 2020).

Pharmacological Studies

  • Anticonvulsant Activity : The exploration of thiophene derivatives for their potential anticonvulsant properties is an area of pharmacological interest. Compounds structurally similar to "this compound" have been evaluated in animal models, revealing significant anticonvulsant effects and highlighting the therapeutic potential of these molecules in treating seizure disorders (Robertson et al., 1987).

properties

IUPAC Name

N-(3-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2S/c1-7(17)8-3-2-4-9(5-8)16-13(18)10-6-11(14)19-12(10)15/h2-6H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSFVGNKPKTVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(SC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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